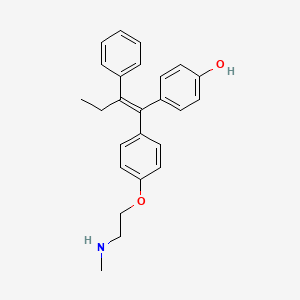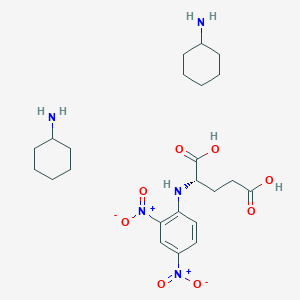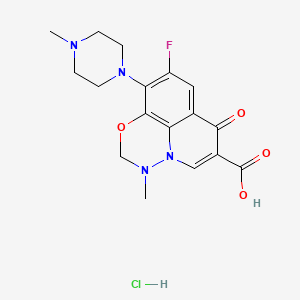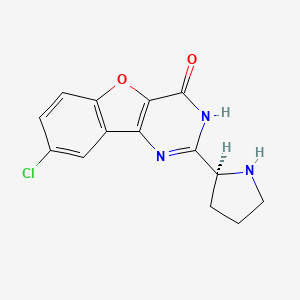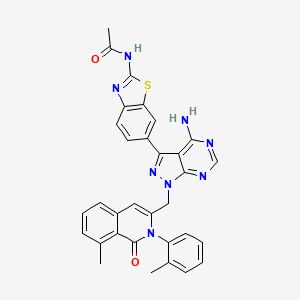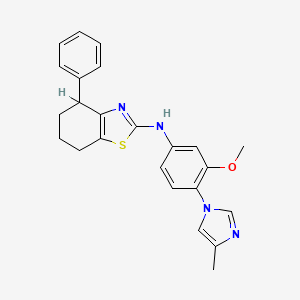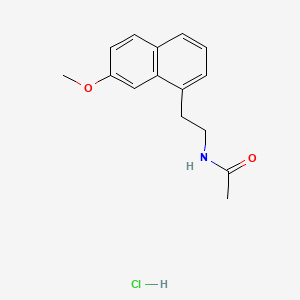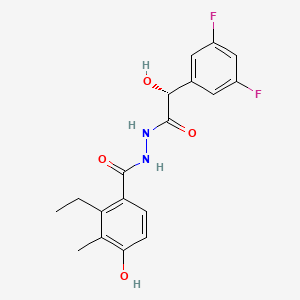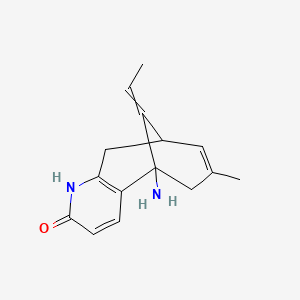![molecular formula C37H39IO9 B1139408 (13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate CAS No. 335151-55-8](/img/structure/B1139408.png)
(13-Benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6’-Iodoresiniferatoxin is a semi-synthetic compound derived from resiniferatoxin. It is known for its high affinity and partial agonistic activity towards the Transient Receptor Potential Vanilloid 1 receptor. This compound is primarily used in scientific research to study pain pathways and thermoregulation.
Preparation Methods
Synthetic Routes and Reaction Conditions: 6’-Iodoresiniferatoxin is synthesized from resiniferatoxin through an electrophilic aromatic substitution reaction. The iodination occurs at the 5-position of the aromatic ring, converting resiniferatoxin into 6’-Iodoresiniferatoxin .
Industrial Production Methods: The industrial production of 6’-Iodoresiniferatoxin involves the same electrophilic aromatic substitution process, but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, typically involving the use of solvents like dimethyl sulfoxide and ethanol .
Chemical Reactions Analysis
Types of Reactions: 6’-Iodoresiniferatoxin primarily undergoes substitution reactions. The iodination process itself is a form of electrophilic aromatic substitution.
Common Reagents and Conditions:
Reagents: Iodine, solvents like dimethyl sulfoxide and ethanol.
Major Products: The major product of the iodination reaction is 6’-Iodoresiniferatoxin itself. Further reactions can lead to deiodination, converting it back to resiniferatoxin .
Scientific Research Applications
6’-Iodoresiniferatoxin is widely used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying electrophilic aromatic substitution reactions.
Biology: It is used to investigate the role of the Transient Receptor Potential Vanilloid 1 receptor in pain and thermoregulation.
Medicine: Research on 6’-Iodoresiniferatoxin contributes to the development of new analgesics and anti-inflammatory drugs.
Industry: It is used in the development of new chemical sensors and analytical techniques
Mechanism of Action
6’-Iodoresiniferatoxin exerts its effects by binding to the Transient Receptor Potential Vanilloid 1 receptor. This binding blocks the channel pore, preventing the influx of calcium ions. This action inhibits the receptor’s ability to transmit pain signals and regulate temperature. Recent studies have also shown that at higher concentrations, 6’-Iodoresiniferatoxin can exhibit partial agonistic effects, increasing intracellular calcium levels .
Comparison with Similar Compounds
Resiniferatoxin: The parent compound from which 6’-Iodoresiniferatoxin is derived. It is a potent agonist of the Transient Receptor Potential Vanilloid 1 receptor.
Capsaicin: Another well-known agonist of the Transient Receptor Potential Vanilloid 1 receptor, commonly found in chili peppers.
Dihydrocapsaicin: A derivative of capsaicin with similar properties.
Uniqueness: 6’-Iodoresiniferatoxin is unique due to its partial agonistic activity and high affinity for the Transient Receptor Potential Vanilloid 1 receptor. Unlike resiniferatoxin, which is a full agonist, 6’-Iodoresiniferatoxin can act as both an antagonist and a partial agonist, depending on the concentration .
Properties
IUPAC Name |
(13-benzyl-6-hydroxy-4,17-dimethyl-5-oxo-15-prop-1-en-2-yl-12,14,18-trioxapentacyclo[11.4.1.01,10.02,6.011,15]octadeca-3,8-dien-8-yl)methyl 2-(4-hydroxy-2-iodo-5-methoxyphenyl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H39IO9/c1-20(2)35-16-22(4)37-26(33(35)45-36(46-35,47-37)18-23-9-7-6-8-10-23)12-24(17-34(42)30(37)11-21(3)32(34)41)19-44-31(40)14-25-13-29(43-5)28(39)15-27(25)38/h6-13,15,22,26,30,33,39,42H,1,14,16-19H2,2-5H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IITCVPTZKLXSKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2(C3C4C1(C5C=C(C(=O)C5(CC(=C4)COC(=O)CC6=CC(=C(C=C6I)O)OC)O)C)OC(O3)(O2)CC7=CC=CC=C7)C(=C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H39IO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
754.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


